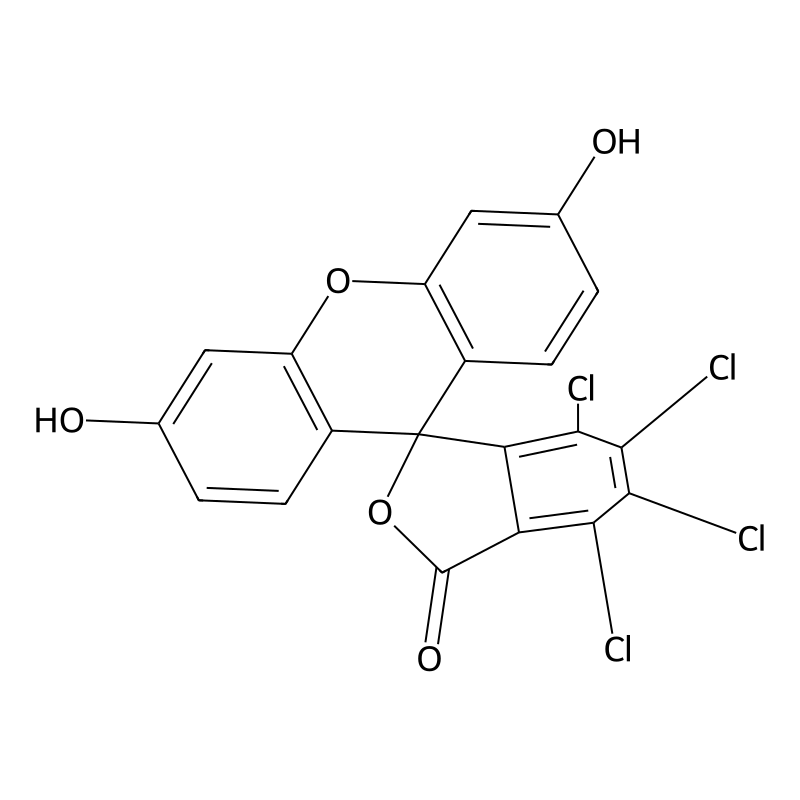

Tetrachlorofluorescein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomarker for Cell Labeling and Tracking

One primary application of TCF lies in cell biology. Due to its fluorescent properties, TCF can be used to label cells, allowing researchers to visualize and track them within a population or organism. This is particularly useful for studying cell migration, proliferation, and differentiation.

There are various ways to introduce TCF into cells. Some methods involve attaching TCF to carrier molecules that can be taken up by cells, while others involve directly injecting the molecule into the cytoplasm. The specific method chosen depends on the type of cell and the desired application.

Fluorescent Indicator for Enzymatic Activity

TCF can also be employed as a fluorescent indicator for enzymatic activity. Certain enzymes cleave specific chemical bonds within the TCF molecule, leading to a change in its fluorescence properties. By measuring this change, researchers can monitor the activity of these enzymes within a cell or tissue sample [].

This application is valuable in various fields, including biochemistry, cell biology, and pharmacology. It allows researchers to study how enzymes respond to different stimuli or drug treatments.

Probe for Reactive Oxygen Species (ROS) Detection

Another interesting application of TCF involves its ability to detect reactive oxygen species (ROS) within cells. ROS are highly reactive molecules that can damage cellular components. TCF can be modified to become sensitive to ROS, and upon exposure, its fluorescence intensity increases [].

This property makes TCF a valuable tool for studying oxidative stress, a condition linked to various diseases like cancer and neurodegenerative disorders. By monitoring ROS levels in cells, researchers can gain insights into the mechanisms of these diseases and develop potential therapeutic strategies.

- The research applications mentioned above represent a selection, and TCF may have other scientific uses not covered here.

- Further research is ongoing to explore new applications and refine existing ones.

Tetrachlorofluorescein is a synthetic organic compound that belongs to the fluorescein family, characterized by its distinctive green fluorescence. Its molecular formula is and it has a molecular weight of 596.21 g/mol. This compound exhibits an absorption maximum at 519 nm and an emission maximum at 535 nm, making it useful in various fluorescence applications, particularly in biological and chemical assays . Tetrachlorofluorescein is notable for its high fluorescence quantum yield of approximately 0.47, which enhances its utility in research settings .

Current research seems to focus more on applications of TCF derivatives rather than the molecule itself. One derivative, 6-carboxy-2',4,7',7-tetrachlorofluorescein (6-TET), functions as a fluorescent probe in nucleic acid sequencing []. The mechanism involves covalently attaching the 6-TET molecule to a target molecule (e.g., a nucleotide) via its reactive group. The fluorescence of 6-TET allows for detection and identification of the labeled target molecule during sequencing processes [].

- Electron Transfer Reactions: These involve the formation of semireduced and semioxidized forms of the dye when exposed to light or other reactive species.

- Chemical Quenching: The presence of oxygen can chemically quench the fluorescence, leading to a decrease in fluorescence intensity over time .

- Photobleaching: Tetrachlorofluorescein undergoes photobleaching, which involves multiple steps where the dye reacts with itself or with oxygen, resulting in irreversible bleaching products .

Tetrachlorofluorescein exhibits significant biological activity, particularly as a fluorescent probe in various biological systems. Its ability to label oligonucleotides makes it valuable in real-time polymerase chain reaction (PCR) applications. The compound's spectral properties allow for effective tracking of molecular interactions within cells and tissues . Additionally, studies have shown that halogenated fluorescein derivatives like tetrachlorofluorescein can act as photocatalysts in organic reactions, enhancing their utility in synthetic biology .

Tetrachlorofluorescein has diverse applications across various fields:

- Biological Research: Widely used as a fluorescent marker for labeling nucleic acids in PCR assays.

- Diagnostics: Employed in various diagnostic assays due to its strong fluorescence properties.

- Photocatalysis: Acts as a photocatalyst in organic synthesis reactions, facilitating cross-dehydrogenation-coupled reactions .

- Environmental Monitoring: Used in studies assessing pollutant levels due to its sensitivity to environmental changes.

Interaction studies involving tetrachlorofluorescein focus on its binding properties with biomolecules and other compounds. These studies often utilize fluorescence spectroscopy to analyze how tetrachlorofluorescein interacts with DNA, proteins, and other cellular components. The results indicate that tetrachlorofluorescein can effectively bind to nucleic acids, thereby enhancing the visualization of cellular processes .

Tetrachlorofluorescein shares structural similarities with several other fluorescein derivatives. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Fluorescein | Base structure; widely used fluorescent dye | |

| Hexachlorofluorescein | More chlorinated; enhanced stability | |

| 5-Carboxyfluorescein | Carboxyl group increases solubility in water | |

| 6-Carboxyfluorescein | Similar structure; used for labeling applications |

Tetrachlorofluorescein is unique due to its specific halogenation pattern, which enhances its photostability and fluorescence efficiency compared to other fluoresceins. Its spectral properties allow it to be effectively utilized in multiplex assays alongside similar dyes like hexachlorofluorescein and carboxyfluoresceins .

Core Synthetic Strategies

The fundamental approach to tetrachlorofluorescein synthesis centers on the modification of the basic fluorescein structure through strategic introduction of chlorine substituents. The core synthetic strategy involves a two-step cyclization process where tetrachlorophthalic anhydride serves as the primary starting material in combination with resorcinol derivatives. This approach ensures that chlorine atoms are incorporated at specific positions on the aromatic ring system, providing the desired substitution pattern that defines tetrachlorofluorescein.

The reaction typically proceeds through a Friedel-Crafts acylation mechanism, where the phthalic anhydride derivative acts as an electrophilic acylating agent. The process requires strong acid catalysts, most commonly methanesulfonic acid, which facilitates both the initial acylation and subsequent cyclization steps. The reaction conditions must be carefully controlled to prevent over-chlorination and to ensure selective formation of the tetrachloro derivative.

Alternative synthetic strategies involve the direct chlorination of preformed fluorescein molecules using various chlorinating agents under controlled conditions. This approach offers flexibility in terms of substitution patterns but requires careful optimization to minimize the formation of unwanted isomeric products. The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials.

Phthalic Anhydride-Resorcinol Condensation Reactions

The condensation reaction between tetrachlorophthalic anhydride and resorcinol represents the cornerstone of tetrachlorofluorescein synthesis. This process involves a sequential two-step mechanism beginning with Friedel-Crafts acylation followed by intramolecular cyclization. The reaction is typically conducted in neat methanesulfonic acid at elevated temperatures ranging from 85°C to 95°C for periods extending from 1 to 16 hours.

The stoichiometry of the reaction requires careful control, with optimal results achieved using a 2:1 ratio of resorcinol to tetrachlorophthalic anhydride. The reaction mixture initially forms a suspension at room temperature, which transforms into a dark red-orange solution upon heating to 90°C. The progress of the reaction can be monitored using high-performance liquid chromatography to ensure complete consumption of the starting phthalic anhydride derivative.

| Reaction Parameter | Optimal Range | Duration |

|---|---|---|

| Temperature | 85-95°C | 1-16 hours |

| Solvent Volume (Methanesulfonic acid) | 4-5 volumes | - |

| Resorcinol:Phthalic Anhydride Ratio | 2:1 | - |

| Reaction Completion Criterion | <1.0% residual anhydride by HPLC | - |

The mechanism proceeds through formation of an acylium ion intermediate generated by protonation of the tetrachlorophthalic anhydride. This electrophilic species then undergoes nucleophilic attack by the electron-rich resorcinol, forming a substituted benzophenone intermediate. The second step involves protonation of this intermediate to form a cationic species that participates in an intramolecular Friedel-Crafts alkylation reaction, ultimately leading to the formation of the xanthene ring system.

Halogenation and Iodination Processes

The iodination of tetrachlorofluorescein intermediates represents a critical transformation in the synthesis of fully halogenated derivatives. This process typically involves the treatment of tetrachlorofluorescein with iodine in the presence of sodium iodide under basic aqueous conditions. The reaction is conducted at elevated temperatures (90°C) in a chloride-ion-free environment to prevent unwanted side reactions and transhalogenation processes.

The iodination procedure requires precise control of reagent stoichiometry to achieve complete conversion without formation of partially iodinated intermediates. A typical reaction employs 7.03 grams of sodium iodide (46.9 mmol) and 32.4 grams of iodine (127.7 mmol) per 10.00 grams of tetrachlorofluorescein (21.3 mmol). The reaction mixture is initially stirred at ambient temperature for 30 minutes before heating to 90°C, where it is maintained for 1.5 hours.

The mechanism of iodination involves electrophilic aromatic substitution where molecular iodine, activated by the presence of iodide ions, selectively replaces hydrogen atoms on the resorcinol-derived aromatic rings. The reaction proceeds with high selectivity, avoiding transhalogenation of the existing chlorine substituents when conducted under appropriate conditions. High-performance liquid chromatography analysis confirms complete consumption of starting material and absence of partially iodinated intermediates.

The chlorination of fluorescein compounds can also be achieved through treatment with hypochlorous acid, which rapidly chlorinates fluorescein compounds forming sequentially the corresponding 4'-chlorofluorescein and 4',5'-dichlorofluoresceins. Cell-free myeloperoxidase-catalyzed chloride peroxidation systems can generate these compounds along with variable amounts of isomeric compounds chlorinated in the 2'- and 2',7'-positions.

Purification Techniques: Chromatographic and pH-Zone Refining Methods

The purification of tetrachlorofluorescein requires sophisticated separation techniques due to the presence of multiple isomeric compounds and synthetic impurities. pH-zone-refining counter-current chromatography has emerged as a particularly effective method for the purification of tetrachlorofluorescein derivatives. This technique exploits the pH-dependent ionization behavior of the carboxylic acid functionality present in fluorescein compounds.

The pH-zone-refining method employs a two-phase solvent system where the upper organic phase is acidified and used as the stationary phase, while the lower aqueous phase is made basic and serves as the mobile phase. Two effective solvent systems have been identified: diethyl ether-acetonitrile-water (4:1:5, volume/volume) and tertiary-butyl methyl ether-water (1:1, volume/volume). The method demonstrates exceptional efficiency, with pH-zone-refining counter-current chromatography of two 5-gram batches of crude tetrachlorofluorescein mixture yielding 1.65 grams of product with approximately 95% purity by high-performance liquid chromatography analysis.

| Purification Method | Solvent System | Sample Size | Purity Achieved | Yield |

|---|---|---|---|---|

| pH-Zone-Refining CCC | Diethyl ether-acetonitrile-water (4:1:5) | 5 g | ~95% | 1.65 g |

| pH-Zone-Refining CCC | tert-Butyl methyl ether-water (1:1) | 5 g | ~95% | 1.65 g |

| Column Chromatography | Silica gel with acetone | Variable | Variable | Variable |

The pH-zone-refining technique offers significant advantages over conventional purification methods, including increased sample loading capacity (over 10 times compared to conventional high-speed counter-current chromatography), highly concentrated fractions near saturation levels, and improved yields through increased sample size capability. The method also enables the concentration and detection of minute charged compounds at peak boundaries and allows monitoring of elution peaks with pH flow meters for compounds lacking chromophores.

Traditional purification approaches involve water quenching of the reaction mixture followed by filtration and washing procedures. The hot reaction mixture is carefully added to ice water, maintaining the temperature below 60°C during the quench process. The resulting precipitate is collected by vacuum filtration and subjected to multiple washing cycles with water and aqueous acetone solutions to remove unreacted starting materials and synthetic byproducts.

Column chromatography using silica gel represents another viable purification option, particularly for smaller scale preparations. The crude product is typically dissolved in acetone and applied to a silica gel column, with elution using appropriate solvent gradients to achieve separation of the desired tetrachlorofluorescein from impurities and isomeric compounds.

Tetrachlorofluorescein exhibits distinct electronic absorption and emission properties that distinguish it from its parent compound, fluorescein. The compound displays an absorption maximum ranging from 509 to 524 nanometers, with reported values of 509 nanometers in phosphate buffered saline [1], 519 nanometers [2], and 521 nanometers [3]. This represents a significant red-shift of approximately 15-27 nanometers compared to fluorescein, which absorbs at 494-498 nanometers [4] [5] [6].

The emission maximum of tetrachlorofluorescein occurs between 535 and 542 nanometers, with specific reported values of 535 nanometers [2], 536 nanometers [4], and 542 nanometers [3]. This emission wavelength places the compound in the green to orange region of the visible spectrum, giving it its characteristic orange-green fluorescence color [4].

The molar extinction coefficient of tetrachlorofluorescein is substantial, ranging from 65,500 to 73,000 reciprocal molar centimeters per centimeter [1] [7]. The PhotochemCAD database reports a value of 65,500 reciprocal molar centimeters per centimeter at 509 nanometers [1], while AAT Bioquest provides a value of 73,000 reciprocal molar centimeters per centimeter [7]. These values are comparable to those of fluorescein, which has an extinction coefficient of 80,000 reciprocal molar centimeters per centimeter [6], indicating that tetrachlorofluorescein maintains strong light absorption capability despite the halogenation.

The Stokes shift of tetrachlorofluorescein, calculated as the difference between emission and absorption maxima, ranges from 11 to 33 nanometers depending on the specific absorption and emission wavelengths reported. The average Stokes shift is approximately 22 nanometers, which is comparable to fluorescein's Stokes shift of 23 nanometers [4] [2] [3].

| Parameter | Value Range | Representative Value | Source |

|---|---|---|---|

| Absorption Maximum (nm) | 509-524 | 516 | Multiple sources [4] [2] [3] [1] |

| Emission Maximum (nm) | 535-542 | 538 | Multiple sources [4] [2] [3] |

| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 65,500-73,000 | 69,250 | PhotochemCAD, AAT Bioquest [1] [7] |

| Stokes Shift (nm) | 11-33 | 22 | Calculated from spectral data |

Fluorescence Quantum Yields and Radiative Decay

The fluorescence quantum yield of tetrachlorofluorescein has not been directly reported in the literature, representing a significant gap in the photophysical characterization of this compound. However, insights can be drawn from the broader context of halogenated fluorescein derivatives and the general effects of halogenation on fluorescence quantum yields.

The fluorescence quantum yield (Φ_F) represents the ratio of photons emitted through fluorescence to the total number of photons absorbed, as described by the fundamental equation [8]:

$$ \PhiF = \frac{kF}{kF + k{IC} + k{EC} + k{ISC} + k_C} $$

where kF is the rate constant for fluorescence, k{IC} is the rate constant for internal conversion, k{EC} is the rate constant for external conversion, k{ISC} is the rate constant for intersystem crossing, and k_C represents other competing processes [8].

Studies of halogenated fluorescein derivatives reveal that the introduction of halogen atoms, particularly chlorine, generally leads to a decrease in fluorescence quantum yield compared to the parent fluorescein compound [9]. Fluorescein itself exhibits high quantum yields of 0.80 to 0.91 in appropriate solvents [9], while heavily halogenated derivatives show progressively lower values. For example, eosin Y (tetrabromofluorescein) has a quantum yield of 0.20, and erythrosin (tetraiodofluorescein) exhibits a quantum yield of only 0.02 [9].

The radiative decay rate (k_r) is related to the fluorescence quantum yield and lifetime through the relationship [10]:

$$ kr = \frac{\PhiF}{\tau_F} $$

where τ_F is the fluorescence lifetime. Although specific values for tetrachlorofluorescein are not available, studies of similar systems suggest that halogenation typically leads to increased nonradiative decay processes, particularly intersystem crossing, which reduces the overall fluorescence efficiency [11] [12].

The heavy atom effect of chlorine atoms in tetrachlorofluorescein is expected to enhance spin-orbit coupling, thereby increasing the probability of intersystem crossing from the singlet excited state to the triplet manifold [12]. This effect is generally less pronounced for chlorine compared to heavier halogens like bromine or iodine but still contributes to the overall photophysical behavior of the compound [13].

Temperature- and Solvent-Dependent Spectral Shifts

Tetrachlorofluorescein exhibits temperature-dependent fluorescence behavior, with reported changes in fluorescence intensity upon temperature variation. Studies of tetrachlorofluorescein-labeled single-stranded DNA sequences show a moderate temperature dependence, with approximately 15% decrease in fluorescence intensity when temperature is increased from 25°C to 90°C [14]. This places tetrachlorofluorescein in the category of fluorophores with weak to moderate temperature dependence, similar to other halogenated fluorescein derivatives.

The temperature dependence of fluorescence in tetrachlorofluorescein can be attributed to several factors:

Thermal population of vibrational states: At higher temperatures, higher vibrational levels of the excited state become populated, leading to increased nonradiative decay through vibrational relaxation [14].

Conformational flexibility: Temperature-induced changes in molecular conformation can affect the overlap between electronic states and alter the radiative and nonradiative decay rates [15].

Solvent interactions: Temperature variations affect the strength and nature of interactions between the fluorophore and surrounding solvent molecules [16].

Solvent-dependent spectral shifts in tetrachlorofluorescein are expected to follow patterns similar to other xanthene dyes, where the extent of spectral shift depends on solvent polarity and the charge distribution in the excited state [16]. Tetrachlorofluorescein is highly soluble in organic solvents and exhibits good solubility properties for various applications [17].

The solvatochromic behavior of tetrachlorofluorescein is influenced by:

Solvent polarity effects: Changes in solvent polarity can stabilize or destabilize the excited state relative to the ground state, leading to spectral shifts [16].

Hydrogen bonding interactions: The presence of hydroxyl groups in the xanthene core allows for hydrogen bonding with protic solvents, which can affect both absorption and emission wavelengths [16].

Solvent refractive index: The local refractive index environment affects the energy levels through the solvent's dielectric properties [16].

| Temperature Range (°C) | Fluorescence Change | Classification |

|---|---|---|

| 25-90 | -15% | Weak to moderate dependence [14] |

Intersystem Crossing and Triplet State Dynamics

The intersystem crossing (ISC) behavior of tetrachlorofluorescein is significantly influenced by the presence of four chlorine atoms, which introduce heavy atom effects that enhance spin-orbit coupling and facilitate transitions between electronic states of different spin multiplicity [12]. Intersystem crossing represents a radiationless process involving transitions between singlet and triplet excited states, and its efficiency directly impacts the fluorescence quantum yield and overall photophysical behavior of the compound [12].

The heavy atom effect of chlorine atoms in tetrachlorofluorescein enhances the probability of intersystem crossing through increased spin-orbit coupling [12]. While chlorine is a relatively light halogen compared to bromine or iodine, the presence of four chlorine atoms in the tetrachlorofluorescein structure provides a cumulative effect that significantly influences the photophysical properties [13]. This effect is governed by the El-Sayed rule, which states that ISC is favored when the two electronic states involved have different orbital characteristics [11].

Triplet state dynamics in tetrachlorofluorescein are expected to be more pronounced than in the parent fluorescein compound due to the enhanced intersystem crossing efficiency. The triplet state characteristics include:

Triplet state formation: The enhanced ISC leads to increased population of the triplet state, which can then undergo various deactivation pathways including phosphorescence, nonradiative decay, or energy transfer [18].

Triplet state lifetime: Halogenated fluorescein derivatives typically exhibit longer triplet state lifetimes compared to their non-halogenated counterparts, as demonstrated in studies of erythrosin and eosin Y [13].

Oxygen quenching: The triplet state of tetrachlorofluorescein is expected to be efficiently quenched by molecular oxygen, leading to the formation of singlet oxygen, which has implications for photodynamic applications [13].

The intersystem crossing rate (k_{ISC}) in tetrachlorofluorescein is enhanced by the chlorine substituents, following the general trend observed in halogenated aromatic compounds [19]. The rate of intersystem crossing can be estimated using theoretical approaches that consider:

Spin-orbit coupling matrix elements: The strength of coupling between singlet and triplet states [11].

Energy gap between states: The energy difference between the singlet and triplet states affects the ISC probability [11].

Franck-Condon factors: The vibrational overlap between initial and final states influences the transition probability [19].

Studies of related halogenated fluorescein derivatives indicate that the triplet quantum yield (ΦT) increases with the degree of halogenation [13]. While specific values for tetrachlorofluorescein are not available, the trend suggests that ΦT for tetrachlorofluorescein would be significantly higher than for fluorescein but lower than for more heavily halogenated derivatives like erythrosin.

The competition between radiative and nonradiative processes in tetrachlorofluorescein determines the overall fluorescence efficiency. The presence of chlorine atoms introduces additional nonradiative decay pathways, particularly intersystem crossing, which competes with fluorescence emission. This competition is described by the relationship:

$$ \PhiF = \frac{kr}{kr + k{nr} + k_{ISC}} $$

where kr is the radiative rate constant, k{nr} represents nonradiative decay processes, and k_{ISC} is the intersystem crossing rate constant [8].

| Process | Expected Trend vs. Fluorescein | Mechanism |

|---|---|---|

| Intersystem Crossing | Enhanced | Heavy atom effect of Cl atoms [12] |

| Triplet State Population | Increased | Enhanced ISC efficiency [13] |

| Fluorescence Quantum Yield | Decreased | Competing nonradiative processes [9] |

| Triplet State Lifetime | Extended | Reduced nonradiative decay [13] |

XLogP3

UNII

Other CAS

6262-21-1